N'-Hydroxy-N-methyl-N-(4-phenylbutyl)urea

Medicinal Chemistry Physicochemical Property Comparison Lead Optimization

This fully substituted N-hydroxyurea features N'-hydroxy, N-methyl, and N-(4-phenylbutyl) groups, providing a unique hydrogen-bonding topology (2 HBD, TPSA 52.6 Ų) versus its positional isomer (CAS 919996-58-0, 3 HBD, TPSA 61.4 Ų). The N-methylation and extended hydrophobic anchor enable advanced SAR studies impossible with standard hydroxyurea (CAS 127-07-1). Designed for programs demanding precise steric/electronic probing of target binding sites. Ensure your assay specificity by choosing the correct substitution pattern.

Molecular Formula C12H18N2O2
Molecular Weight 222.28 g/mol
CAS No. 919996-59-1
Cat. No. B12631878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-Hydroxy-N-methyl-N-(4-phenylbutyl)urea
CAS919996-59-1
Molecular FormulaC12H18N2O2
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCN(CCCCC1=CC=CC=C1)C(=O)NO
InChIInChI=1S/C12H18N2O2/c1-14(12(15)13-16)10-6-5-9-11-7-3-2-4-8-11/h2-4,7-8,16H,5-6,9-10H2,1H3,(H,13,15)
InChIKeyCZTZESUJTIGTDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-Hydroxy-N-methyl-N-(4-phenylbutyl)urea (CAS 919996-59-1): Procurement-Grade Overview of a Structurally Differentiated N-Hydroxyurea


N'-Hydroxy-N-methyl-N-(4-phenylbutyl)urea is a fully substituted N-hydroxyurea derivative combining an N'-hydroxy, N-methyl, and N-(4-phenylbutyl) group on the urea core, placing it within the broader class of hydroxamic acid/urea hybrid scaffolds explored for enzyme inhibition [1]. Its structural formula is C12H18N2O2 with a molecular weight of 222.28 g/mol, and it features a distinctive combination of hydrogen-bond donor/acceptor functionality alongside a flexible arylalkyl side chain that distinguishes it from simpler, commercially ubiquitous N-hydroxyureas [1]. This compound is primarily offered by research chemical suppliers for early-stage medicinal chemistry and biochemical probe development, where its precise substitution pattern allows investigators to probe steric and electronic requirements at target active sites that cannot be addressed by parent hydroxyurea or mono-substituted analogs [1].

Why N'-Hydroxy-N-methyl-N-(4-phenylbutyl)urea Cannot Be Replaced by Generic N-Hydroxyureas in Structure-Focused Research


Within a chemical procurement context, the critical differentiation of N'-Hydroxy-N-methyl-N-(4-phenylbutyl)urea lies in its unique N-methylation pattern absent in the closest positional isomer N-Hydroxy-N'-(4-phenylbutyl)urea (CAS 919996-58-0), which retains an N–H donor at that position [1][2]. This single methyl substitution reduces the hydrogen-bond donor count from 3 to 2 and lowers the topological polar surface area (TPSA) from 61.4 Ų to 52.6 Ų [1][2]. Such changes have well-established implications for passive membrane permeability and binding-site complementarity, meaning the two compounds are not interchangeable in assays where ligand recognition depends on precise hydrogen-bonding topology. Furthermore, replacing the compound with a simpler N-hydroxyurea such as hydroxyurea itself (CAS 127-07-1) would eliminate the 4-phenylbutyl hydrophobic anchor entirely, fundamentally altering target engagement. The quantitative property differences detailed below demonstrate why generic substitution risks producing non-comparable or negative data in structure-activity studies.

Quantitative Differentiation Evidence for N'-Hydroxy-N-methyl-N-(4-phenylbutyl)urea (CAS 919996-59-1) vs. Closest Analogs


Hydrogen-Bond Donor Count Reduction Relative to N-Hydroxy-N'-(4-phenylbutyl)urea

N'-Hydroxy-N-methyl-N-(4-phenylbutyl)urea possesses 2 hydrogen-bond donors (HBD), whereas its most immediate positional isomer, N-Hydroxy-N'-(4-phenylbutyl)urea (CAS 919996-58-0), retains 3 HBDs owing to the secondary amide N–H group at the N1 position [1][2]. This single-atom change directly affects the molecule's potential to form intermolecular hydrogen bonds with biological targets and influences its capacity for passive membrane diffusion [1][2].

Medicinal Chemistry Physicochemical Property Comparison Lead Optimization

Topological Polar Surface Area (TPSA) Comparison with N-Hydroxy-N'-(4-phenylbutyl)urea

The TPSA of N'-Hydroxy-N-methyl-N-(4-phenylbutyl)urea is 52.6 Ų, which is 8.8 Ų lower than that of N-Hydroxy-N'-(4-phenylbutyl)urea (61.4 Ų) [1][2]. This difference arises from the replacement of the polar N–H group with a less polar N–CH3 group, reducing the contribution of this moiety to the molecular surface polarity [1][2].

Drug Design ADME Prediction Physicochemical Property Comparison

Molecular Weight and LogP Differentiation vs. Parent Hydroxyurea

Compared to the parent N-hydroxyurea scaffold hydroxyurea (CAS 127-07-1; MW 76.05 g/mol, XLogP3 −0.9), N'-Hydroxy-N-methyl-N-(4-phenylbutyl)urea possesses a substantially higher molecular weight (222.28 g/mol) and lipophilicity (XLogP3 1.7) [1][2]. This increased molecular volume and hydrophobicity are conferred by the N-(4-phenylbutyl) substituent and enable occupancy of a larger, more lipophilic binding pocket that hydroxyurea cannot engage [1][2].

Chemical Probe Design Property-Based Differentiation Enzyme Inhibition

Class-Level Urease Inhibitory Activity Context for N-Hydroxyurea Derivatives

The N-hydroxyurea chemotype to which N'-Hydroxy-N-methyl-N-(4-phenylbutyl)urea belongs has been validated as a competitive inhibitor of jack bean urease, with hydroxyurea itself demonstrating an IC50 of approximately 50 µM [1]. Structure-activity relationship studies on 16 N-substituted hydroxyureas demonstrated that aromatic substitution on the nitrogen atom can enhance inhibitory potency; m-methylphenyl and m-methoxyphenyl substituted analogs achieved improved inhibition relative to unsubstituted hydroxyurea [1]. However, the specific IC50 value for N'-Hydroxy-N-methyl-N-(4-phenylbutyl)urea against urease has not been reported in the peer-reviewed literature and cannot be directly inferred from these class-level data.

Urease Inhibition Helicobacter pylori Class-Level Evidence

Recommended Application Scenarios for N'-Hydroxy-N-methyl-N-(4-phenylbutyl)urea Based on Current Evidence


Structure-Activity Relationship (SAR) Exploration of Urease or Lipoxygenase Active-Site Topology

The compound's 4-phenylbutyl substituent provides an extended hydrophobic moiety for probing the depth and lipophilicity tolerance of enzyme active sites, particularly in urease or 5-lipoxygenase inhibitor programs where the N-hydroxyurea warhead is a known pharmacophore [4]. Its N-methyl group reduces polarity compared to N–H analogs, enabling differentiation of hydrogen-bonding requirements at the urea binding region [1][2].

Cell-Based Permeability Profiling of N-Hydroxyurea Chemical Probes

With a lower TPSA (52.6 Ų) and reduced HBD count (2) relative to N-Hydroxy-N'-(4-phenylbutyl)urea [1][2], this compound is predicted to exhibit superior passive membrane permeability. It can serve as a tool compound in cell permeability assays to benchmark intracellular target engagement for the N-hydroxyurea series, particularly in CNS-targeted programs where the comparator's TPSA (61.4 Ų) may limit brain penetration [2].

Negative Control or Selectivity Profiling Against Hydroxyurea-Sensitive Targets

Given the structural divergence from the clinical agent hydroxyurea (MW 76.05, XLogP3 −0.9) [3], this compound can be employed to assess whether cellular effects attributed to hydroxyurea stem from its simple N-hydroxyurea core or require the hydrophobic 4-phenylbutyl extension. This is particularly relevant for distinguishing ribonucleotide reductase inhibition (hydroxyurea's canonical target) from off-target effects of more lipophilic N-hydroxyurea derivatives.

Computational Chemistry and Docking Model Validation

The unique combination of N-methyl and N-(4-phenylbutyl) substituents creates a sterically and electronically distinct ligand for validating docking algorithms and scoring functions. When compared to the isomer N-Hydroxy-N'-(4-phenylbutyl)urea, the differential TPSA and HBD count provide a clear computational benchmark for testing predictions of binding-mode changes induced by N-methylation [1][2].

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